Cas no 2228207-07-4 (3-[(4-Chlorothiophen-2-yl)oxy]azetidine)
3-[(4-Chlorothiophen-2-yl)oxy]azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-chlorothiophen-2-yl)oxy]azetidine
- EN300-1993452
- 2228207-07-4
- 3-[(4-Chlorothiophen-2-yl)oxy]azetidine
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- Inchi: 1S/C7H8ClNOS/c8-5-1-7(11-4-5)10-6-2-9-3-6/h1,4,6,9H,2-3H2
- InChI Key: YNOUWGYSVRCVML-UHFFFAOYSA-N
- SMILES: ClC1=CSC(=C1)OC1CNC1
Computed Properties
- Exact Mass: 189.0015127g/mol
- Monoisotopic Mass: 189.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.5Ų
3-[(4-Chlorothiophen-2-yl)oxy]azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993452-0.05g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 0.05g |
$1224.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-0.1g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 0.1g |
$1283.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-0.25g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 0.25g |
$1341.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-0.5g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 0.5g |
$1399.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-1.0g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 1g |
$1458.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-2.5g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 2.5g |
$2856.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-5.0g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 5g |
$4226.0 | 2023-05-31 | ||
| Enamine | EN300-1993452-10.0g |
3-[(4-chlorothiophen-2-yl)oxy]azetidine |
2228207-07-4 | 10g |
$6266.0 | 2023-05-31 |
3-[(4-Chlorothiophen-2-yl)oxy]azetidine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-[(4-Chlorothiophen-2-yl)oxy]azetidine
Research Brief on 3-[(4-Chlorothiophen-2-yl)oxy]azetidine (CAS: 2228207-07-4): Recent Advances and Applications
3-[(4-Chlorothiophen-2-yl)oxy]azetidine (CAS: 2228207-07-4) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azetidine core and chlorothiophene moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic routes, and biological activities, positioning it as a valuable scaffold for drug discovery.
The synthesis of 3-[(4-Chlorothiophen-2-yl)oxy]azetidine has been optimized in recent years, with several research groups reporting efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a high-yield, one-pot synthesis approach that minimizes byproducts and improves purity. The compound's structural features, including its azetidine ring and chlorothiophene group, contribute to its stability and bioavailability, making it an attractive candidate for further development.
In terms of biological activity, 3-[(4-Chlorothiophen-2-yl)oxy]azetidine has demonstrated notable efficacy as an inhibitor of specific kinases involved in inflammatory pathways. Preclinical studies have shown that it selectively targets key enzymes such as JAK3 and SYK, which are implicated in autoimmune diseases and cancer. A recent in vitro assay revealed an IC50 value of 0.8 µM for JAK3 inhibition, highlighting its potential as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis.
Moreover, the compound's ability to modulate PPIs has been investigated in the context of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 3-[(4-Chlorothiophen-2-yl)oxy]azetidine disrupts the interaction between tau protein and microtubules, a hallmark of Alzheimer's disease. This finding opens new avenues for the development of tau-targeted therapies, although further in vivo validation is required.
Despite its promising attributes, challenges remain in the clinical translation of 3-[(4-Chlorothiophen-2-yl)oxy]azetidine. Pharmacokinetic studies indicate moderate oral bioavailability, necessitating formulation optimization or structural modifications to enhance its drug-like properties. Additionally, toxicity profiles in long-term animal studies are yet to be fully elucidated. Ongoing research aims to address these limitations while exploring its potential in combination therapies and targeted drug delivery systems.
In conclusion, 3-[(4-Chlorothiophen-2-yl)oxy]azetidine (CAS: 2228207-07-4) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its recent advancements in synthesis, biological activity, and mechanistic understanding underscore its potential as a lead compound for treating diverse diseases. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications.
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